Alk5-IN-32

ALK5 inhibitor TGF-beta signaling potency comparison

Alk5-IN-32 (also known as compound EX-09) is a synthetic small-molecule inhibitor that selectively targets Activin Receptor-Like Kinase 5 (ALK-5/TGF-βRI), a critical mediator of the TGF-β signaling pathway. This compound is characterized by a reported IC50 range of 10-100 nM against ALK-5 in cell-free assays and has demonstrated the ability to inhibit TGF-β-induced SMAD signaling in cellular models.

Molecular Formula C23H23FN8
Molecular Weight 430.5 g/mol
Cat. No. B12402394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-32
Molecular FormulaC23H23FN8
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3F)NC4=CC=C(C=C4)N5CCNCC5
InChIInChI=1S/C23H23FN8/c1-15-3-2-4-18-20(14-27-31-21(15)18)29-22-19(24)13-26-23(30-22)28-16-5-7-17(8-6-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31)
InChIKeyIJEFEOOYMCBEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alk5-IN-32: A Selective ALK-5 Inhibitor with a Defined Potency Window for TGF-β Signaling Research


Alk5-IN-32 (also known as compound EX-09) is a synthetic small-molecule inhibitor that selectively targets Activin Receptor-Like Kinase 5 (ALK-5/TGF-βRI), a critical mediator of the TGF-β signaling pathway . This compound is characterized by a reported IC50 range of 10-100 nM against ALK-5 in cell-free assays and has demonstrated the ability to inhibit TGF-β-induced SMAD signaling in cellular models . Its application is centered on investigating proliferative and fibrotic disease mechanisms where TGF-β signaling is dysregulated .

Why Generic ALK-5 Substitution Fails: The Functional Consequences of Potency Gaps in Alk5-IN-32 Analogs


Selecting an ALK-5 inhibitor for research cannot be reduced to simply choosing any compound that binds to the target. The functional impact is highly dependent on the compound's potency window and selectivity profile within the kinase family. For Alk5-IN-32, its defined IC50 range of 10-100 nM positions it in a specific efficacy tier that is distinct from both ultra-potent analogs like ALK5-IN-31 (IC50 ≤10 nM) and significantly weaker first-generation inhibitors like SB-431542 (IC50 = 1600 nM) [1]. Substituting a compound with a >10-fold difference in potency can fundamentally alter the required working concentration, thereby increasing the risk of off-target effects and complicating the interpretation of dose-response relationships. Without accounting for this quantitative potency difference, researchers risk failing to achieve consistent pathway suppression or inadvertently confounding their results with non-specific toxicity.

Quantitative Evidence Guide: Verifiable Differentiation of Alk5-IN-32 Against Key Comparators


Potency Differentiation: Alk5-IN-32 vs. ALK5-IN-31 in Cell-Free ALK-5 Inhibition Assays

In a direct comparison of compounds from the same chemical series, Alk5-IN-32 (compound EX-09) exhibits a defined ALK-5 inhibitory potency window with an IC50 range of 10-100 nM. This contrasts with its closely related analog, ALK5-IN-31 (compound Ex-08), which demonstrates a higher potency with an IC50 of ≤10 nM in cell-free assays . This difference provides users with a choice of potency level for experimental design.

ALK5 inhibitor TGF-beta signaling potency comparison

Cellular Functional Potency: Comparative Inhibition of EMT-Associated Cell Dispersion

When benchmarked against established ALK-5 inhibitors in a functional cellular model of Epithelial-Mesenchymal Transition (EMT), Alk5-IN-32's potency range (10-100 nM) is comparable to the IC50 of 69 nM reported for A83-01 in EGF-induced cell dispersion assays [1]. This places Alk5-IN-32 in a distinct efficacy tier, being significantly more potent than first-generation inhibitors like SB-431542 (IC50 = 1600 nM) and moderately more potent than LY-364947 (IC50 = 140 nM) under similar experimental conditions [1].

EMT cell dispersion assay TGF-beta inhibitor

Comparative On-Target Potency Against Less Selective ALK-5 Inhibitors

Alk5-IN-32 demonstrates a clear potency advantage over inhibitors known for broader kinase inhibition profiles. Its IC50 range of 10-100 nM contrasts sharply with the 1100 nM IC50 of D4476, a compound that also inhibits casein kinase 1 (CK1) [1]. This >10-fold to >100-fold difference in potency is critical for minimizing off-target effects in complex biological systems.

ALK5 inhibitor selectivity potency

Recommended Research and Procurement Scenarios for Alk5-IN-32


Comparative Studies Requiring a Moderate-Potency ALK-5 Inhibitor Control

Alk5-IN-32 is optimally deployed as a reference compound in experiments designed to compare the effects of varying degrees of ALK-5 inhibition. Its defined IC50 range (10-100 nM) makes it an ideal intermediate control alongside a more potent analog like ALK5-IN-31 (IC50 ≤10 nM) and a weaker inhibitor like SB-431542 (IC50 = 1600 nM), allowing for the establishment of a precise potency-response relationship [1].

In Vitro TGF-β Signaling Studies Where Dose Titration is Critical

For researchers performing in vitro studies (e.g., SMAD phosphorylation assays, gene expression analysis) that require careful titration of TGF-β pathway suppression to avoid cellular toxicity or achieve a specific biological readout, Alk5-IN-32's potency window (10-100 nM) offers a practical working range that is more forgiving than ultra-potent inhibitors . This facilitates reproducible dose-response curves and minimizes the risk of complete pathway ablation at concentrations near the IC50.

Benchmarking Novel ALK-5 Inhibitors Against a Characterized Standard

Medicinal chemistry and pharmacology groups developing next-generation ALK-5 inhibitors can utilize Alk5-IN-32 as a standardized benchmark. Its cell-free ALK-5 IC50 of 10-100 nM and its functional alignment with the well-characterized inhibitor A83-01 (cell dispersion IC50 = 69 nM) provide a robust reference point for evaluating the relative potency and efficacy of new chemical entities in both biochemical and cellular assays [1].

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